
1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)-, also known as germacrene A, is a sesquiterpenoid compound. It is a biogenic aliphatic hydrocarbon with the molecular formula C₁₅H₂₄.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)- involves several steps. One common method is the cyclization of a suitable precursor, such as farnesyl pyrophosphate, under acidic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of plants like Mentha piperita and Ocimum tenuiflorum. The extraction process includes steam distillation followed by purification steps like chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound may also interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Germacrene D: Another sesquiterpenoid with a similar structure but different stereochemistry.
Helminthogermacrene: A stereoisomer of germacrene A with distinct biological activities.
Germacrene B: A related compound with variations in the position of double bonds.
Uniqueness
1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethenyl)-, (1E,5Z,8S)- is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity.
Properties
CAS No. |
675105-92-7 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/t15-/m0/s1 |
InChI Key |
XMRKUJJDDKYUHV-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CCCC(=CC[C@H](CC1)C(=C)C)C |
Canonical SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
![N~1~-[(2H-Benzimidazol-2-ylidene)methyl]ethane-1,2-diamine](/img/structure/B12539478.png)
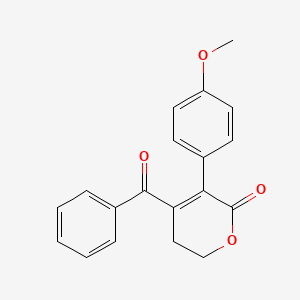
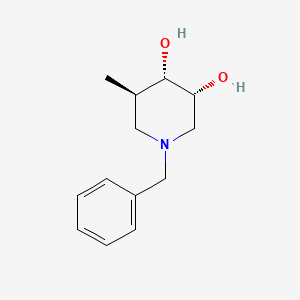
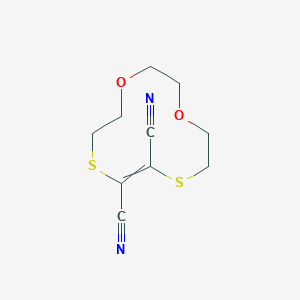
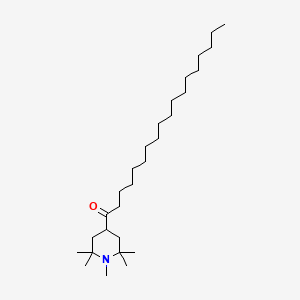
![Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B12539503.png)


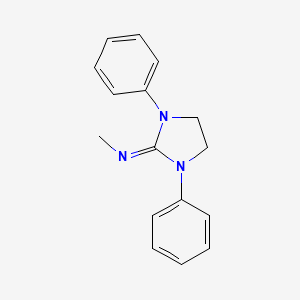
![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)


![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)
